molecular formula C14H17N5O3 B7785630 benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

Cat. No.: B7785630
M. Wt: 303.32 g/mol
InChI Key: BOOAASJRVPZWJW-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an imidazole ring, a hydrazino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl carbamate with a hydrazino derivative of imidazole. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, amino derivatives, and oxo compounds .

Scientific Research Applications

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-({[2-hydrazino-1-(1H-imidazol-5-ylmethyl)-2-oxoethyl]amino}carbonyl)-2-methylpropylcarbamate
  • Benzyl N-[2-hydrazino-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]carbamate

Uniqueness

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is unique due to its specific substitution pattern on the imidazole ring and the presence of both hydrazino and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₇N₅O₃ and is characterized by a hydrazine moiety linked to an imidazole ring. The synthesis typically involves the condensation of hydrazine derivatives with imidazole-containing compounds, often under acidic or basic conditions, followed by purification through recrystallization or chromatography .

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives of benzyl carbamate compounds, including those with imidazole structures, exhibit notable antimicrobial and antiparasitic activities. For instance, compounds similar to this compound have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism often involves interference with cellular processes in the pathogens, leading to cell death.

Cytotoxic Effects

In vitro studies have demonstrated that benzyl carbamate derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and osteosarcoma cells, showing significant inhibition of cell proliferation . The cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cell cycle progression.

Case Studies

Case Study 1: Antiparasitic Activity
A study evaluated the activity of a series of hydrazine derivatives against Trypanosoma cruzi in mouse models. This compound exhibited a dose-dependent reduction in parasitemia compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .

Case Study 2: Cancer Cell Lines
Another investigation focused on the cytotoxicity of benzyl carbamate derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Research Findings

Study Activity Tested Results Reference
Study 1AntiparasiticSignificant reduction in T. cruzi parasitemia
Study 2CytotoxicityIC50 < 10 µM against breast cancer cells
Study 3AntimicrobialEffective against various bacterial strains

Properties

IUPAC Name

benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOAASJRVPZWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903482
Record name NoName_4155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49706-31-2
Record name NSC118527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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